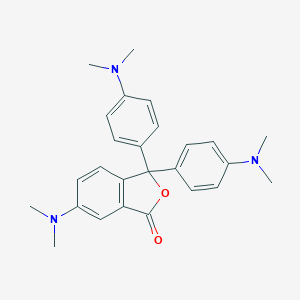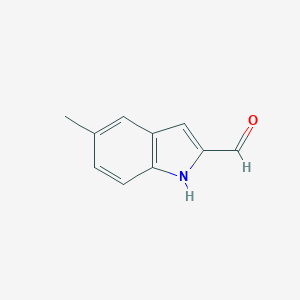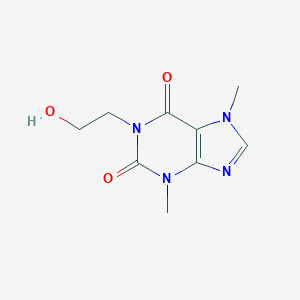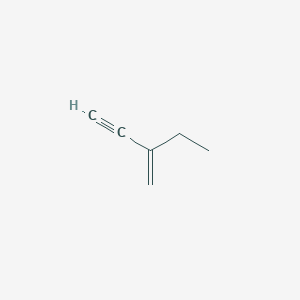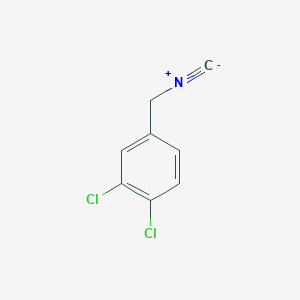
1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL typically involves the reaction of 4-(methylamino)phenyl compounds with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high efficiency and minimal waste generation. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. The mechanism involves binding to active sites and modulating the activity of target proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Used in the synthesis of fluorinated polymers and materials.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-OL is unique due to the presence of both fluorine atoms and a methylamino group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(methylamino)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c1-17-7-4-2-6(3-5-7)8(18,9(11,12)13)10(14,15)16/h2-5,17-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUCSXYYYRCQOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355537 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-11-4 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(4-(methylamino)phenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)

